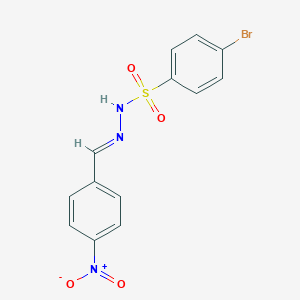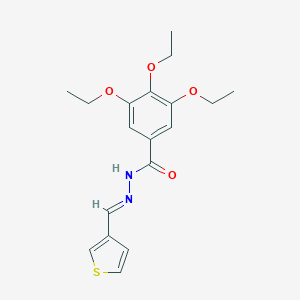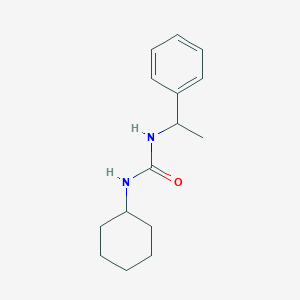![molecular formula C28H24N2O6 B448980 4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE](/img/structure/B448980.png)
4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE is a complex organic compound with a molecular formula of C28H24N2O6 and a molecular weight of 484.5 g/mol. This compound is characterized by its unique structure, which includes a naphthalene ring and a hydrazinylidene group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE involves several steps. One common method includes the reaction of 3,4,5-trimethoxybenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 4-formylnaphthalene-1-carboxylate under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene group, where different substituents can be introduced. Common reagents used in these reactions include sodium methoxide, guanidine hydrochloride, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including its role as an anti-cancer agent due to its ability to disrupt tubulin polymerization.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts the polymerization process, leading to the inhibition of cell division and ultimately causing cell death . This mechanism is particularly relevant in its potential use as an anti-cancer agent.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE stands out due to its unique structure and specific biological activities. Similar compounds include:
Combretastatin A-1: Another tubulin-binding agent with anti-cancer properties.
Colchicine: A well-known tubulin inhibitor used in the treatment of gout and other conditions.
Paclitaxel: A widely used chemotherapeutic agent that stabilizes microtubules and prevents their disassembly. The uniqueness of this compound lies in its specific structural features and its potential for targeted therapeutic applications.
Propriétés
Formule moléculaire |
C28H24N2O6 |
|---|---|
Poids moléculaire |
484.5g/mol |
Nom IUPAC |
[4-[(Z)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C28H24N2O6/c1-33-24-15-20(16-25(34-2)26(24)35-3)27(31)30-29-17-18-11-13-21(14-12-18)36-28(32)23-10-6-8-19-7-4-5-9-22(19)23/h4-17H,1-3H3,(H,30,31)/b29-17- |
Clé InChI |
YBFVENNWNRIPMX-RHANQZHGSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C\C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448897.png)
![1-(4-NITROPHENYL)-N'~4~,N'~5~-BIS[(E)-1-PHENYLMETHYLIDENE]-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE](/img/structure/B448900.png)
![2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448903.png)
![N'~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B448905.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B448906.png)

![Ethyl 2-[(chloroacetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448909.png)

![N-(3-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B448912.png)

![methyl 4-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}benzoate](/img/structure/B448914.png)
![5-bromo-N'-[(5-ethyl-2-thienyl)methylene]-2-furohydrazide](/img/structure/B448916.png)

![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-4-nitro-3-methylbenzohydrazide](/img/structure/B448919.png)
